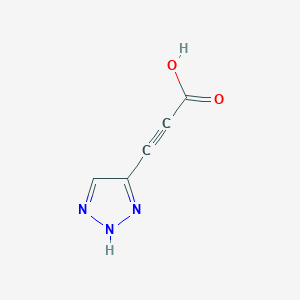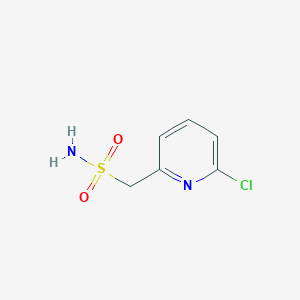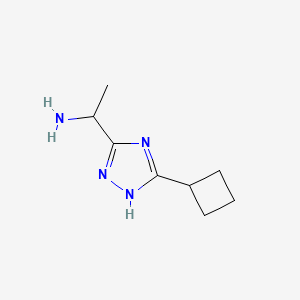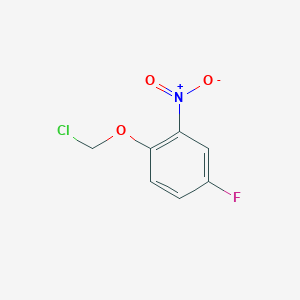
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its unique structure, which combines a triazole ring with a propynoic acid moiety. This combination imparts distinctive chemical and biological properties, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid typically involves the use of “click” chemistry, a term coined to describe a set of highly efficient and reliable reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and the reaction is often carried out in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for the CuAAC reaction . Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active site residues . The compound’s unique structure allows it to fit precisely into the enzyme’s active site, making it an effective inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
Compared to similar compounds, 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid stands out due to its combination of a triazole ring with a propynoic acid moiety. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo “click” chemistry reactions efficiently and its potential as an enzyme inhibitor further highlight its uniqueness .
Properties
Molecular Formula |
C5H3N3O2 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
3-(2H-triazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C5H3N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,(H,9,10)(H,6,7,8) |
InChI Key |
PQANUXJSHQAWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)

![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)


![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)

amine](/img/structure/B13195877.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)




